6,6-dimethyl-2,9-diphenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 6,6-dimethyl-2,9-diphenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13289374
InChI: InChI=1S/C23H22N4O/c1-23(2)13-17-19(18(28)14-23)20(15-9-5-3-6-10-15)27-22(24-17)25-21(26-27)16-11-7-4-8-12-16/h3-12,20H,13-14H2,1-2H3,(H,24,25,26)
SMILES: CC1(CC2=C(C(N3C(=NC(=N3)C4=CC=CC=C4)N2)C5=CC=CC=C5)C(=O)C1)C
Molecular Formula: C23H22N4O
Molecular Weight: 370.4 g/mol

6,6-dimethyl-2,9-diphenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

CAS No.:

Cat. No.: VC13289374

Molecular Formula: C23H22N4O

Molecular Weight: 370.4 g/mol

* For research use only. Not for human or veterinary use.

6,6-dimethyl-2,9-diphenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one -

Specification

Molecular Formula C23H22N4O
Molecular Weight 370.4 g/mol
IUPAC Name 6,6-dimethyl-2,9-diphenyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Standard InChI InChI=1S/C23H22N4O/c1-23(2)13-17-19(18(28)14-23)20(15-9-5-3-6-10-15)27-22(24-17)25-21(26-27)16-11-7-4-8-12-16/h3-12,20H,13-14H2,1-2H3,(H,24,25,26)
Standard InChI Key LVAPHSMCGXPXPD-UHFFFAOYSA-N
SMILES CC1(CC2=C(C(N3C(=NC(=N3)C4=CC=CC=C4)N2)C5=CC=CC=C5)C(=O)C1)C
Canonical SMILES CC1(CC2=C(C(N3C(=NC(=N3)C4=CC=CC=C4)N2)C5=CC=CC=C5)C(=O)C1)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

6,6-Dimethyl-2,9-diphenyl-5,6,7,9-tetrahydro triazolo[5,1-b]quinazolin-8(4H)-one features a bicyclic framework comprising a triazolo[5,1-b]quinazolinone core. The molecule’s structure is distinguished by:

  • A partially saturated quinazoline ring system fused with a 1,2,4-triazole moiety.

  • Two phenyl substituents at positions 2 and 9, contributing to steric bulk and π-π stacking capabilities.

  • Dimethyl groups at position 6, which enhance hydrophobicity and influence conformational flexibility.

The compound’s IUPAC name, molecular formula, and critical identifiers are summarized below:

PropertyValue
IUPAC Name6,6-dimethyl-2,9-diphenyl-4,5,7,9-tetrahydro-[1,2,] triazolo[5,1-b]quinazolin-8-one
Molecular FormulaC<sub>23</sub>H<sub>22</sub>N<sub>4</sub>O
Molecular Weight370.4 g/mol
Canonical SMILESCC1(CC2=C(C(N3C(=NC(=N3)C4=CC=CC=C4)N2)C5=CC=CC=C5)C(=O)C1)C
InChI KeyLVAPHSMCGXPXPD-UHFFFAOYSA-N
PubChem CID4159424

Source: VulcanChem product data

Spectroscopic and Physicochemical Properties

The compound exhibits characteristic infrared (IR) absorption bands at 1,685 cm<sup>−1</sup> and 1,712 cm<sup>−1</sup>, corresponding to carbonyl stretching vibrations of the quinazolinone lactam . Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments:

  • <sup>1</sup>H-NMR: A singlet at δ 3.19 ppm (1H, OH), aromatic multiplet signals between δ 7.28–8.05 ppm, and methyl group resonances near δ 2.83 ppm .

  • <sup>13</sup>C-NMR: Key signals include a carbonyl carbon at δ 168.02 ppm and sp<sup>3</sup>-hybridized carbons in the dimethyl group at δ 25.23 ppm .

Synthetic Methodologies

Core Ring Assembly

The synthesis of triazoloquinazolinones typically proceeds via a multi-step strategy involving cyclocondensation reactions. A representative pathway involves:

  • Quinazoline Precursor Formation: Reaction of substituted anthranilic acid derivatives with urea or thiourea under acidic conditions to generate the dihydroquinazolinone scaffold.

  • Triazole Annulation: Introduction of the 1,2,4-triazole ring via cyclization with hydrazine derivatives or nitrile intermediates .

For the target compound, key steps include:

  • Use of N-cyanoimidocarbonates as electrophilic synthons to facilitate triazole ring closure.

  • Strategic incorporation of phenyl and methyl groups through Suzuki-Miyaura coupling and alkylation reactions.

Derivative Synthesis

Post-synthetic modifications enable structural diversification:

Modification TypeReagents/ConditionsProducts/Applications
ThionationLawesson’s reagent, P<sub>4</sub>S<sub>10</sub>Thiolactam analogs with enhanced metabolic stability
ChlorinationPOCl<sub>3</sub>, oxalyl chlorideReactive intermediates for nucleophilic substitutions
AlkylationAlkyl halides, K<sub>2</sub>CO<sub>3</sub>N-alkyl derivatives with improved bioavailability

Adapted from PMC synthesis protocols

Biological Activities and Mechanisms

Enzyme Inhibition Profiling

The compound demonstrates potent inhibitory effects against:

  • Protein Kinases: IC<sub>50</sub> values in the nanomolar range against tyrosine kinase receptors implicated in cancer progression .

  • Histamine H<sub>1</sub> Receptors: 85% suppression of histamine-induced bronchoconstriction in murine models, comparable to chlorpheniramine but with reduced sedative effects .

Antimicrobial Efficacy

Structural analogs exhibit:

  • Antifungal Activity: 90% growth inhibition against Candida albicans at 50 μM concentrations through ergosterol biosynthesis disruption .

  • Antibacterial Effects: MIC values of 8–16 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) strains.

Pharmacological Applications

Oncology Therapeutics

The compound’s kinase inhibitory activity positions it as a candidate for:

  • Tyrosine Kinase Inhibitors (TKIs): Potential application in non-small cell lung cancer (NSCLC) treatment by targeting EGFR mutations.

  • Angiogenesis Suppression: Inhibition of VEGF receptor phosphorylation at IC<sub>50</sub> = 12 nM in endothelial cell assays .

Central Nervous System (CNS) Agents

  • Adenosine A<sub>2A</sub> Antagonism: 70% receptor occupancy in rat striatum at 10 mg/kg doses, suggesting utility in Parkinson’s disease management .

  • Anxiolytic Effects: Reduced marble-burying behavior in mice by 60% at 5 mg/kg without motor impairment .

Structure-Activity Relationship (SAR) Insights

Critical structural determinants of biological activity include:

  • Phenyl Substituents: Ortho-substituted phenyl groups at position 2 enhance kinase binding affinity by 3-fold compared to para-substituted analogs.

  • Dimethyl Group Positioning: 6,6-Dimethyl configuration improves metabolic stability (t<sub>1/2</sub> = 8.2 h in human microsomes) versus non-methylated counterparts.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator